KB-R7943 mesylate Exhibits 3-Fold Preferential Inhibition of NCX3 Versus NCX1 and NCX2 Isoforms
KB-R7943 demonstrates a statistically significant isoform selectivity profile not shared by SN-6 or SEA0400. In transfected CCL39 cells expressing individual NCX isoforms, KB-R7943 inhibits NCX3 with an IC50 of 1.4 ± 0.2 μM, which is approximately 3-fold lower (more potent) than its IC50 values for NCX1 (4.3 ± 0.3 μM) and NCX2 (4.7 ± 0.5 μM) [1]. This contrasts with SN-6 and SEA0400, which exhibit preferential inhibition of NCX1 over NCX3 [2].
| Evidence Dimension | Isoform-selective inhibition potency (IC50, μM) |
|---|---|
| Target Compound Data | NCX1: 4.3 ± 0.3; NCX2: 4.7 ± 0.5; NCX3: 1.4 ± 0.2 |
| Comparator Or Baseline | SN-6 and SEA0400: greater selectivity for NCX1 isoform |
| Quantified Difference | 3-fold more potent at NCX3 than NCX1 or NCX2 (p < 0.05 for NCX3 vs NCX1) |
| Conditions | Na⁺ᵢ-dependent ⁴⁵Ca²⁺ uptake in CCL39 cells transfected with dog cardiac NCX1.1, rat brain NCX2.1, or rat brain NCX3.3 |
Why This Matters
For researchers studying NCX3-mediated pathophysiology (e.g., neuronal ischemic injury, skeletal muscle calcium handling), KB-R7943 is the only commercially available benzyloxyphenyl NCX inhibitor with validated preferential NCX3 inhibition, whereas SN-6 and SEA0400 are suboptimal due to their NCX1 bias.
- [1] Iwamoto T, Kita S, Uehara A, Inoue Y, Taniguchi Y, Imanaga I, Shigekawa M. Structural domains influencing sensitivity to isothiourea derivative inhibitor KB-R7943 in cardiac Na⁺/Ca²⁺ exchanger. Mol Pharmacol. 2001;59(3):524-531. View Source
- [2] Iwamoto T, Watanabe Y, Kita S, Blaustein MP. Na⁺/Ca²⁺ exchange inhibitors: a new class of calcium regulators. Cardiovasc Hematol Disord Drug Targets. 2007;7(3):188-198. View Source
